molecular formula C8H15ClN2O B1429371 Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride CAS No. 930782-67-5

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Cat. No. B1429371
M. Wt: 190.67 g/mol
InChI Key: PPSHBBSIKSZIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride, commonly known as CPP, is a synthetic compound that has been widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic plasticity and learning and memory processes.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Precursors : Research by Branden, Compernolle, and Hoornaert (1992) describes the synthesis of hexahydropyrrolo[1,2-a]pyrazin-6(2H)-ones and related compounds, which are precursors to various substituted octahydropyrrolo and octahydro-2H-pyrido[1,2-a]pyrazines (Branden, Compernolle, & Hoornaert, 1992).

  • NMR Spectral Data : Nagel, Plas, Geurtsen, and Veldhuizen (1979) contributed to the nuclear magnetic resonance data of pyrido[2,3‐B] pyrazines and their σ‐adducts with amide ion and water, providing essential structural insights (Nagel, Plas, Geurtsen, & Veldhuizen, 1979).

  • Synthesis of Pyridopyrazine Derivatives : Tran, Mullins, am Ende, and Pettersson (2013) developed a one-pot synthesis method for pyridopyrazine-1,6-diones, showcasing the versatility in synthesizing derivatives of pyrido[1,2-a]pyrazines (Tran, Mullins, am Ende, & Pettersson, 2013).

Biological Evaluation and Potential Applications

  • 5-HT(2C) Receptor Agonists : Richter et al. (2006) synthesized and evaluated hexahydro-pyrido[3',2':4,5]pyrrolo[1,2-a]pyrazines as potent and selective 5-HT(2C) receptor agonists. This discovery highlights its potential in neurological applications (Richter et al., 2006).

  • Antihypertensive Agents : Abou-Gharbia, Freed, Mccaully, Silver, and Wendt (1984) synthesized a series of tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, testing their ability as vascular smooth muscle relaxants and antihypertensive agents (Abou-Gharbia et al., 1984).

  • HCV NS5B Polymerase Inhibition : Research by Ruebsam et al. (2008) identified hexahydro-1H-pyrido[1,2-b]pyridazin-2-ones as potent inhibitors of genotype 1 HCV NS5B polymerase, suggesting its therapeutic potential in hepatitis C treatment (Ruebsam et al., 2008).

properties

IUPAC Name

1,2,3,4,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-3-1-2-7-6-9-4-5-10(7)8;/h7,9H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSHBBSIKSZIJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCCN2C(=O)C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
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Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride
Reactant of Route 6
Hexahydro-1H-pyrido[1,2-a]pyrazin-6(2H)-one hydrochloride

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